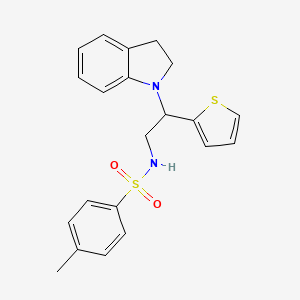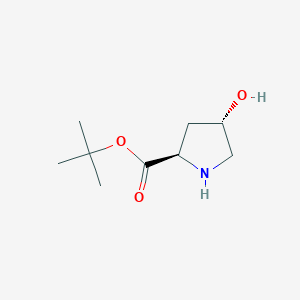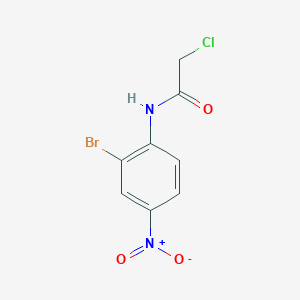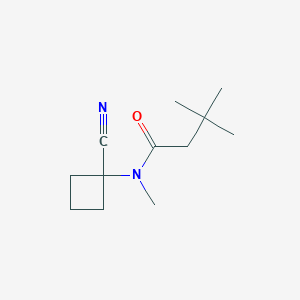
3-Methyl-7-pentyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-7-pentyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione, also known as MRS3558, is a selective adenosine A3 receptor agonist. It has been widely studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative disorders.
作用機序
3-Methyl-7-pentyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione selectively activates the adenosine A3 receptor, which is expressed in various tissues and cells, including immune cells, cancer cells, and neurons. Activation of the adenosine A3 receptor leads to various downstream signaling pathways, including the inhibition of adenylate cyclase, the activation of phospholipase C, and the modulation of ion channels. These signaling pathways ultimately lead to the biological effects of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the tissue and cell type. In cancer cells, this compound has been shown to induce cell cycle arrest, inhibit angiogenesis, and enhance the effectiveness of chemotherapy. In immune cells, this compound has been shown to reduce inflammation, inhibit the production of pro-inflammatory cytokines, and enhance the activity of regulatory T cells. In neurons, this compound has been shown to improve cognitive function, protect against oxidative stress, and enhance the survival of neurons.
実験室実験の利点と制限
The advantages of using 3-Methyl-7-pentyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione in lab experiments include its high selectivity for the adenosine A3 receptor, its diverse biological effects, and its potential therapeutic applications in various diseases. The limitations of using this compound in lab experiments include its complex synthesis method, its limited availability, and its potential toxicity at high concentrations.
将来の方向性
There are many future directions for the study of 3-Methyl-7-pentyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione. One direction is to further investigate its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative disorders. Another direction is to develop more efficient and scalable synthesis methods for this compound. Additionally, the development of novel analogs of this compound with improved selectivity and potency could lead to the discovery of new therapeutic agents. Finally, the elucidation of the molecular mechanisms underlying the biological effects of this compound could provide insights into the pathogenesis of various diseases and the development of new therapeutic strategies.
合成法
The synthesis of 3-Methyl-7-pentyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione involves the condensation of 8-bromo-1,3-dimethylxanthine with 2,6-diaminopurine-7-methyl-riboside, followed by the reaction with 3-pentyl-1-bromo-propane and finally the reaction with 2,2-dimethylpropanoic acid hydrazide. The final product is obtained after purification using column chromatography.
科学的研究の応用
3-Methyl-7-pentyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, this compound has been shown to inhibit the growth of cancer cells and enhance the effectiveness of chemotherapy. In inflammation, this compound has been shown to reduce inflammation and protect against tissue damage. In neurodegenerative disorders, this compound has been shown to improve cognitive function and protect against neuronal damage.
特性
IUPAC Name |
3-methyl-7-pentyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O2/c1-5-6-7-8-20-10-11(15-13(20)18-17-9(2)3)19(4)14(22)16-12(10)21/h5-8H2,1-4H3,(H,15,18)(H,16,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYAUBWBMKJEQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1NN=C(C)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2688888.png)
![N-cyclohexyl-3-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2688889.png)
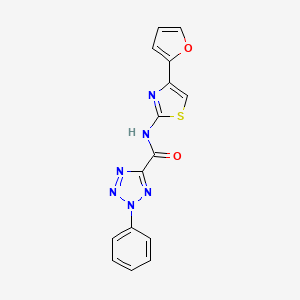

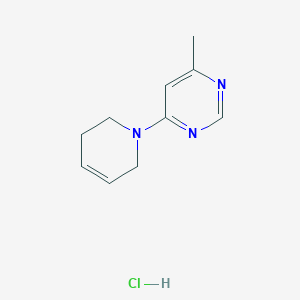
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B2688899.png)
![3-[[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2688901.png)
![2-(4-chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2688902.png)

